molecular formula C20H14OP+ B1589638 Di(naphthalen-2-yl)phosphine oxide CAS No. 78871-05-3

Di(naphthalen-2-yl)phosphine oxide

Cat. No. B1589638
CAS RN: 78871-05-3
M. Wt: 301.3 g/mol
InChI Key: UJBHOFPPZWFQKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(naphthalen-2-yl)phosphine oxide is a chemical compound with the molecular formula C20H15OP . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of Di(naphthalen-2-yl)phosphine oxide involves several stages. Initially, a solution of magnesium, a small amount of iodine, and a small amount of 1,2-dibromoethane in tetrahydrofuran (THF) is stirred at room temperature for 1 hour. Then, a solution of 2-bromonaphthalene in THF is added and the mixture is stirred at different temperatures for specific durations. Finally, a solution of diethyl phosphite in THF is added and the mixture is stirred at 5°C for 3 hours .


Molecular Structure Analysis

The molecular structure of Di(naphthalen-2-yl)phosphine oxide is represented by the linear formula C20H15OP . The molecule has a molecular weight of 302.31 .


Physical And Chemical Properties Analysis

Di(naphthalen-2-yl)phosphine oxide is a solid substance under normal conditions . It has a molecular weight of 302.31 . The compound has a high GI absorption and is BBB permeant . It is moderately soluble .

Scientific Research Applications

Organic Synthesis

Di(naphthalen-2-yl)phosphine oxide plays a crucial role in organic synthesis, particularly in the phosphination reactions. For example, it is used in the PCl3-free synthesis of di(1-naphthyl)phosphine, where it is generated in situ and then oxidized to afford the phosphine oxide. This reaction involves a single-electron transfer process and is a testament to the compound's utility in synthesizing organophosphorus compounds under mild conditions (Kuimov et al., 2017).

Material Science

In material science, di(naphthalen-2-yl)phosphine oxide is instrumental in developing advanced materials with unique properties. For instance, it is used in the synthesis of air-stable gold nanoparticles that serve as catalysts for chemoselective hydrogenation of aldehydes. The ligand's role is crucial in stabilizing the nanoparticles and contributing to their high activity and selectivity due to ligand-metal cooperative effects (Cano et al., 2014).

Electroluminescence and OLEDs

Di(naphthalen-2-yl)phosphine oxide finds applications in the field of optoelectronics, particularly in the development of electroluminescent materials and organic light-emitting diodes (OLEDs). For example, a chelate phosphine oxide Eu(III) complex with this ligand exhibits bright electroluminescence with high thermal performance, making it suitable for use in OLEDs. The rigid structure of the ligand contributes to the complex's high glass transition temperature and decomposition temperature, which are beneficial for device stability and performance (Xu et al., 2008).

Safety And Hazards

Di(naphthalen-2-yl)phosphine oxide is associated with certain hazards. It has been assigned the signal word ‘Warning’ and is associated with hazard statements H315-H319-H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

properties

IUPAC Name

dinaphthalen-2-yl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14OP/c21-22(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHOFPPZWFQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[P+](=O)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447425
Record name bis(2-naphthyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di(naphthalen-2-yl)phosphine oxide

CAS RN

78871-05-3
Record name bis(2-naphthyl)phosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di(naphthalen-2-yl)phosphine oxide
Reactant of Route 2
Di(naphthalen-2-yl)phosphine oxide
Reactant of Route 3
Di(naphthalen-2-yl)phosphine oxide
Reactant of Route 4
Di(naphthalen-2-yl)phosphine oxide
Reactant of Route 5
Di(naphthalen-2-yl)phosphine oxide
Reactant of Route 6
Di(naphthalen-2-yl)phosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.